molecular formula C9H7BrF3NO2 B13715561 4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide

4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide

Cat. No.: B13715561
M. Wt: 298.06 g/mol
InChI Key: BWZSSCYPARRRSJ-UHFFFAOYSA-N
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Description

4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide is a chemical compound with a complex structure, characterized by the presence of bromine, fluorine, and difluoroethoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable fluorobenzene derivative, followed by the introduction of the difluoroethoxy group through nucleophilic substitution. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium carbonate in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(2,2-difluoroethoxy)-2-fluorophenol
  • 4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzoic acid

Uniqueness

4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

4-bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide

InChI

InChI=1S/C9H7BrF3NO2/c10-5-2-6(11)4(9(14)15)1-7(5)16-3-8(12)13/h1-2,8H,3H2,(H2,14,15)

InChI Key

BWZSSCYPARRRSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OCC(F)F)Br)F)C(=O)N

Origin of Product

United States

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